molecular formula C13H14N4O3 B2781700 (5-甲基异噁唑-3-基)(3-(吡啶-2-氧基)吡咯烷-1-基)甲酮 CAS No. 2034396-05-7

(5-甲基异噁唑-3-基)(3-(吡啶-2-氧基)吡咯烷-1-基)甲酮

货号 B2781700
CAS 编号: 2034396-05-7
分子量: 274.28
InChI 键: OEYDOQOFRFNOIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved condensation, treatment with hydrazine hydrate, and oxidative cyclization .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactions involved in the formation of similar compounds have been studied . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation . The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .

科学研究应用

合成与结构研究

人们已经对与本化合物在结构上相关的含异恶唑和吡唑部分的化合物的合成和结构分析进行了研究。例如,研究已经证明了具有甲基和氯代取代的小杂环类似物的同晶结构的合成,强调了氯-甲基交换规则并突出了结构分析中同晶的复杂性 (V. Rajni Swamy 等,2013)。类似地,据报道对 3-和 5-氨基-5-(3)-(吡咯-2-基)异恶唑的合成进行了研究,展示了在特定条件下进行选择性制备和结构异构化的方法 (L. Sobenina 等,2005)。

生物学和药理学活性

含异恶唑和吡唑环的化合物显示出多种生物学和药理学活性。例如,已经合成了含有异恶唑和异噻唑部分的新型共烯酸衍生物,并在脑瘤化疗中与抗肿瘤药物联合使用时表现出协同作用 (A. Kletskov 等,2018)。此外,人们已经探索了这些化合物的衍生物的抗菌和抗癌特性,其中一些在体外研究中显示出比参考药物更高的活性 (H. Hafez 等,2016)。

抗菌和抗氧化活性

三取代吡唑的合成和评价及其抗菌和抗氧化活性一直是近期研究的主题。通过环缩合合成的化合物对革兰氏阳性菌和革兰氏阴性菌表现出中等活性,并具有自由基清除活性 (Golea Lynda,2021)。

属性

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-6-11(16-20-9)13(18)17-5-2-10(8-17)19-12-7-14-3-4-15-12/h3-4,6-7,10H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDOQOFRFNOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。